N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
N-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a benzodioxine-derived carboxamide featuring a hydroxyethyl side chain substituted with a 4-(methylthio)phenyl group. This compound’s core structure includes a 2,3-dihydrobenzo[b][1,4]dioxine ring system, a carboxamide linker, and a polar hydroxyethyl moiety.
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-24-13-8-6-12(7-9-13)14(20)10-19-18(21)17-11-22-15-4-2-3-5-16(15)23-17/h2-9,14,17,20H,10-11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSGJKMHVSFUFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C2COC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways and Reaction Mechanisms
Core Structural Analysis
The target compound comprises two primary fragments:
- 2,3-Dihydrobenzo[b]dioxine-2-carboxylic acid : A bicyclic aromatic system with a carboxylic acid functional group.
- 2-Hydroxy-2-(4-(methylthio)phenyl)ethylamine : A β-hydroxy amine bearing a 4-(methylthio)phenyl substituent.
Coupling these fragments via an amide bond forms the final product.
Synthesis of 2,3-Dihydrobenzo[b]dioxine-2-Carboxylic Acid
The benzo[b]dioxine moiety is synthesized through a sequence involving esterification , alkylation , and hydrolysis (Figure 1).
Step 1: Esterification of 2,3-Dihydroxybenzoic Acid
2,3-Dihydroxybenzoic acid (12 ) is refluxed in methanol with concentrated sulfuric acid to yield methyl 2,3-dihydroxybenzoate (13 ).
Step 2: Alkylation and Cyclization
Methyl ester 13 undergoes alkylation with 1,2-dibromoethane in the presence of potassium carbonate, forming cyclized ester 14 . This step establishes the dioxane ring.
Step 3: Hydrolysis to Carboxylic Acid
Ester 14 is hydrolyzed using lithium hydroxide in aqueous THF, yielding 2,3-dihydrobenzo[b]dioxine-2-carboxylic acid (15 ).
Table 1: Optimization of Benzo[b]dioxine Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux | 92 |
| Alkylation | 1,2-Dibromoethane, K₂CO₃, DMF | 78 |
| Hydrolysis | LiOH, THF/H₂O | 85 |
Synthesis of 2-Hydroxy-2-(4-(Methylthio)Phenyl)Ethylamine
This fragment is synthesized via a condensation-hydrogenation strategy (Figure 2).
Step 1: Formation of Schiff Base
4-Methylthioacetophenone reacts with (S)-(-)-α-methylbenzylamine in toluene under Dean-Stark conditions, catalyzed by p-toluenesulfonic acid, yielding a Schiff base.
Step 2: Catalytic Hydrogenation
The Schiff base undergoes hydrogenation using 10% Pd/C in ethyl acetate, followed by acidification with p-toluenesulfonic acid to precipitate the amine-PTSA salt.
Step 3: Free Amine Isolation
The salt is treated with aqueous sodium bicarbonate to liberate the free amine, yielding 2-hydroxy-2-(4-(methylthio)phenyl)ethylamine.
Key Insight : Chiral resolution via preparative HPLC (SMB Technology) ensures enantiopurity, critical for biological activity.
Amide Bond Formation
The final step couples the carboxylic acid and amine fragments using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents (Figure 3).
Table 2: Amide Coupling Efficiency
| Coupling Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| HATU | DMF | 88 | 99.2 |
| EDCl | DCM | 76 | 97.5 |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC (Chiralpak IA column) confirms enantiomeric excess >99%, with retention time = 12.4 min.
Mass Spectrometry (MS)
ESI-MS : m/z 403.1 [M+H]⁺, consistent with molecular formula C₁₉H₂₁NO₄S.
Optimization Strategies
Solvent Effects
Applications and Biological Relevance
The compound’s bitter taste receptor (T2R) inhibition activity makes it valuable in flavor science. Patents US8445692B2 and US8124121B2 detail its use in reducing bitterness in pharmaceuticals and foods.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide undergoes several types of chemical reactions:
Oxidation: : It can be oxidized using agents like potassium permanganate to yield corresponding sulfoxides and sulfones.
Reduction: : Reduction of the carboxamide group can be achieved using lithium aluminum hydride to yield the corresponding amine.
Substitution: : It undergoes nucleophilic substitution reactions at the hydroxy group using alkyl halides under basic conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, sodium periodate, and oxygen in the presence of catalysts.
Reduction: : Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: : Alkyl halides, acyl chlorides, and strong bases such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: : Sulfoxides and sulfones.
Reduction: : Primary and secondary amines.
Substitution: : Ether and ester derivatives.
Scientific Research Applications
In Chemistry
The compound has been studied as a ligand in organometallic chemistry, potentially enhancing catalytic activities and selectivities in various reactions. Its unique structure offers multiple binding sites for metal coordination.
In Biology and Medicine
In medicinal chemistry, N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has shown promise as an inhibitor of certain enzymes implicated in disease processes. Its structural motifs allow for high-affinity binding to enzyme active sites, leading to potential therapeutic applications in conditions like cancer and inflammatory diseases.
In Industry
Industrially, the compound is explored for its potential in the development of advanced materials, including polymers and coatings. Its ability to undergo various chemical modifications makes it a versatile building block for designing materials with specific properties.
Mechanism of Action
The mechanism by which N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide exerts its effects is largely based on its interaction with molecular targets, such as enzymes and receptors. The hydroxyphenyl ethylamine moiety mimics natural substrates, allowing it to bind to active sites. The dioxine ring system contributes to the stability and specificity of binding. Molecular docking studies suggest that the compound disrupts key pathways involved in disease progression, such as inhibiting protein kinases or modulating receptor activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
The methylthio group in the target compound distinguishes it from analogs with sulfonamide, ethyl, or halogen substituents. For example:
- N-[2-(4-Sulfamoylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide (): The sulfamoyl (SO₂NH₂) group introduces polarity and hydrogen-bonding capacity, which may improve aqueous solubility compared to the methylthio group .
Table 1: Substituent Effects on Key Properties
*LogP values estimated using fragment-based methods.
Core Heterocyclic Modifications
The benzodioxine ring system is shared across multiple analogs, but side-chain variations significantly alter molecular interactions:
- N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-(2,6-dimethoxyphenoxy)ethan-1-amine (): Incorporates a dimethoxyphenoxyethylamine side chain, which may enhance CNS penetration due to increased lipophilicity. In contrast, the target compound’s hydroxyethyl group could favor peripheral tissue targeting .
- thiol) affects stability and reactivity. The absence of a thiol group in the target compound suggests greater oxidative stability .
Table 2: Key Structural and Functional Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
